molecular formula C13H9ClFN3O B8812963 (6-Chloropyrazin-2-yl)(5-fluoroindolin-1-yl)methanone

(6-Chloropyrazin-2-yl)(5-fluoroindolin-1-yl)methanone

Cat. No. B8812963
M. Wt: 277.68 g/mol
InChI Key: AYNINCXNXMBEEN-UHFFFAOYSA-N
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Description

(6-Chloropyrazin-2-yl)(5-fluoroindolin-1-yl)methanone is a useful research compound. Its molecular formula is C13H9ClFN3O and its molecular weight is 277.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloropyrazin-2-yl)(5-fluoroindolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloropyrazin-2-yl)(5-fluoroindolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Chloropyrazin-2-yl)(5-fluoroindolin-1-yl)methanone

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

(6-chloropyrazin-2-yl)-(5-fluoro-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C13H9ClFN3O/c14-12-7-16-6-10(17-12)13(19)18-4-3-8-5-9(15)1-2-11(8)18/h1-2,5-7H,3-4H2

InChI Key

AYNINCXNXMBEEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)F)C(=O)C3=CN=CC(=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.18 g (1.1 mmol) 6-chloro-pyrazine-2-carboxylic acid, 0.15 g (1.1 mmol) 5-fluoro-2,3-dihydro-1H-indole, 0.31 mL (2.2 mmol) TEA in 3.0 mL DMF were mixed with 0.39 g (1.2 mmol) TBTU and stirred for 1 h at RT. The reaction mixture was mixed with water and stirred for 5 min. The precipitated solid was filtered, washed with water and dried.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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